![molecular formula C11H10BrN3O2 B5584780 1-[(2-BROMOPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE](/img/structure/B5584780.png)
1-[(2-BROMOPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE
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Overview
Description
1-[(2-BROMOPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and a nitro group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-BROMOPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Nitration: The nitro group is introduced via nitration using nitric acid and sulfuric acid under controlled conditions.
Methylation: The methyl group is added through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-BROMOPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) solvent.
Coupling: Boronic acids, palladium catalysts, base (e.g., potassium carbonate).
Major Products:
Reduction: 1-[(2-AMINOPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE.
Substitution: 1-[(2-THIOPHENYLMETHYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE.
Coupling: Biaryl derivatives with various functional groups.
Scientific Research Applications
1-[(2-BROMOPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-[(2-BROMOPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The nitro group can undergo reduction within cells, generating reactive intermediates that cause DNA damage and cell death, contributing to its anticancer properties.
Comparison with Similar Compounds
2-(2-BROMOPHENYL)-1-METHYL-1H-BENZIMIDAZOLE: Similar structure but with a benzimidazole ring.
5-BROMO-1-METHYL-1H-IMIDAZOLE: Lacks the nitro group and has different reactivity.
1-METHYL-2-(2-NITROPHENYL)-1H-IMIDAZOLE: Similar but with the nitro group on the phenyl ring.
Uniqueness: 1-[(2-BROMOPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is unique due to the combination of bromophenyl, methyl, and nitro groups, which confer distinct electronic and steric properties, making it versatile for various applications.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-8-13-6-11(15(16)17)14(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAVRDRFKRBBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=CC=CC=C2Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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